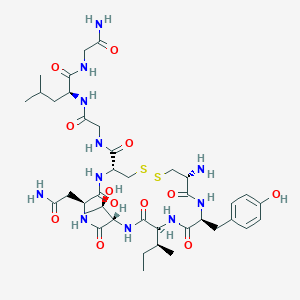

(Thr4,Gly7)-Oxytocin

Beschreibung

Eigenschaften

Molekularformel |

C39H61N11O12S2 |

|---|---|

Molekulargewicht |

940.1 g/mol |

IUPAC-Name |

(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-13-[(2S)-butan-2-yl]-10-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C39H61N11O12S2/c1-6-19(4)31-38(61)50-32(20(5)51)39(62)47-26(13-28(41)53)36(59)48-27(35(58)44-15-30(55)45-24(11-18(2)3)34(57)43-14-29(42)54)17-64-63-16-23(40)33(56)46-25(37(60)49-31)12-21-7-9-22(52)10-8-21/h7-10,18-20,23-27,31-32,51-52H,6,11-17,40H2,1-5H3,(H2,41,53)(H2,42,54)(H,43,57)(H,44,58)(H,45,55)(H,46,56)(H,47,62)(H,48,59)(H,49,60)(H,50,61)/t19-,20+,23-,24-,25-,26-,27-,31-,32-/m0/s1 |

InChI-Schlüssel |

XQAKKLKDUOWUIU-IKNHWLCZSA-N |

Isomerische SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O |

Kanonische SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of (Thr4,Gly7)-Oxytocin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Thr4,Gly7)-Oxytocin (TGOT) is a synthetic analog of the neuropeptide oxytocin, engineered for high selectivity and potency at the oxytocin receptor (OTR). This document provides a comprehensive technical overview of the mechanism of action of TGOT, intended for researchers, scientists, and professionals in drug development. It details the binding characteristics, signaling pathways, and functional effects of TGOT, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular processes.

Introduction

Oxytocin is a pleiotropic hormone and neurotransmitter involved in a wide array of physiological and behavioral processes, including parturition, lactation, social bonding, and stress modulation. The therapeutic potential of targeting the oxytocin system has driven the development of synthetic analogs with improved pharmacological properties. This compound, a nonapeptide with the sequence Cys-Tyr-Ile-Thr-Asn-Cys-Gly-Leu-Gly-NH2 and a disulfide bridge between the two cysteine residues, is a highly specific agonist for the OTR.[1][2] Its enhanced selectivity over the structurally related vasopressin receptors makes it an invaluable tool for elucidating the specific roles of the OTR in various biological systems.

Receptor Binding Profile

The enhanced selectivity of this compound for the oxytocin receptor (OTR) over vasopressin receptors (V1a, V1b, V2) is a hallmark of its pharmacological profile. This selectivity is particularly pronounced in rodent models.

Binding Affinity Data

The following table summarizes the binding affinities (Ki) of this compound for oxytocin and vasopressin receptors across different species.

| Receptor | Species | Ki (nM) | Reference |

| OTR | Mouse | 0.83 ± 17% CV | [1] |

| V1aR | Mouse | >1000 | [1] |

| V1bR | Mouse | >1000 | [1] |

| OTR | Rat | 1.0 - 2.0 (Kd) | [3] |

| OTR | Hamster | 213.8 | [4][5][6] |

| V1aR | Hamster | 6.87 | [4][5][6] |

Mechanism of Action: Signal Transduction Pathways

Upon binding to the OTR, a G protein-coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. The OTR is known to couple to multiple G protein subtypes, primarily Gq/11 and Gi/o, leading to the activation of distinct downstream effector pathways.[7]

Gq/11-Mediated Signaling

The canonical signaling pathway activated by the OTR is mediated by the Gq/11 family of G proteins.

-

Phospholipase C (PLC) Activation: Ligand binding induces a conformational change in the OTR, leading to the activation of PLC.

-

Second Messenger Production: Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][8]

-

Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[8] This initial transient increase in intracellular calcium can be followed by a sustained influx of extracellular calcium through store-operated calcium channels.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC), which then phosphorylates a variety of downstream target proteins.[1][8]

Gq/11-Mediated Signaling Pathway of this compound.

Gi/o-Mediated Signaling

In addition to Gq/11 coupling, the OTR can also signal through the Gi/o family of G proteins.

-

Adenylate Cyclase Inhibition: Activation of Gi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The βγ subunits of Gi/o proteins can directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

This compound, through OTR activation, can stimulate the MAPK/ERK signaling cascade, which is crucial for regulating cell proliferation, differentiation, and survival.[9][10] Oxytocin has been shown to activate both ERK1/2 and ERK5.[8]

MAPK/ERK Signaling Cascade Activated by this compound.

CREB Phosphorylation

Oxytocin receptor activation has been linked to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that plays a critical role in neuronal plasticity, learning, and memory. This can occur through both cAMP/PKA and Ca2+/CaMK-dependent pathways. Studies have shown that TGOT can influence CREB-regulated transcription.[4][11]

β-Arrestin Recruitment

Like many GPCRs, the OTR undergoes desensitization and internalization upon prolonged agonist stimulation. This process is mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins. This compound has been shown to induce β-arrestin recruitment to the mouse OTR.[1] β-arrestins not only mediate receptor desensitization but can also act as signaling scaffolds, initiating G protein-independent signaling cascades.

Functional Effects

The activation of the OTR by this compound leads to a variety of downstream functional responses, depending on the cell type and tissue context.

Quantitative Functional Data

| Assay | Cell Line | Agonist | EC50 (nM) | Reference |

| Calcium Mobilization | Human OTR expressing cells | Oxytocin | ~5 | [12] |

| IP1 Accumulation | HEK293 cells with human OTR | Oxytocin | 2.16 ± 0.95 |

Note: Specific EC50 values for this compound in these functional assays are not consistently reported in the literature.

| Biological Activity | Potency (Units/mg) | Reference |

| Oxytocic (Rat Uterus) | 166 ± 4 | [8] |

| Antidiuretic (Rat) | 0.002 ± 0.0004 | [8] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for the oxytocin receptor.

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing the human oxytocin receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, with protease inhibitors).

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

-

Determine protein concentration using a BCA assay.

-

-

Competition Binding Assay:

-

In a 96-well plate, add a constant concentration of a radiolabeled OTR antagonist (e.g., [3H]-Atosiban or [125I]-ornithine vasotocin analog) to each well.

-

Add increasing concentrations of unlabeled this compound.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for 1-2 hours to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

-

Determine the IC50 value (the concentration of TGOT that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for Radioligand Binding Assay.

Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to induce an increase in intracellular calcium concentration.

-

Cell Preparation:

-

Seed OTR-expressing cells (e.g., CHO-K1 or HEK293) into a black, clear-bottom 96-well plate.

-

Allow cells to attach and grow overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Assay Procedure:

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Measure the baseline fluorescence.

-

Inject increasing concentrations of this compound into the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity from baseline for each concentration of TGOT.

-

Plot the peak fluorescence response as a function of the log concentration of TGOT.

-

Determine the EC50 value (the concentration of TGOT that produces 50% of the maximal response).

-

Inositol Monophosphate (IP1) Accumulation Assay

This assay quantifies the production of IP1, a downstream product of PLC activation, as a measure of Gq/11 pathway activation.

-

Cell Preparation and Stimulation:

-

Seed OTR-expressing cells in a 96-well plate and grow to confluency.

-

Replace the culture medium with stimulation buffer containing LiCl (to inhibit the degradation of IP1).

-

Add increasing concentrations of this compound and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

IP1 Detection:

-

Lyse the cells.

-

Detect the accumulated IP1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of IP1.

-

Determine the concentration of IP1 in each sample from the standard curve.

-

Plot the IP1 concentration as a function of the log concentration of TGOT.

-

Determine the EC50 value.

-

ERK1/2 Phosphorylation Assay

This protocol measures the activation of the MAPK/ERK pathway by detecting the phosphorylated form of ERK1/2.

-

Cell Treatment and Lysis:

-

Plate OTR-expressing cells and serum-starve them overnight to reduce basal ERK phosphorylation.

-

Treat the cells with various concentrations of this compound for a short period (e.g., 5-15 minutes).

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

-

Detection of Phospho-ERK1/2:

-

Western Blotting:

-

Separate cell lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Detect the primary antibody with a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.

-

Re-probe the membrane with an antibody for total ERK1/2 as a loading control.

-

-

ELISA or HTRF:

-

Use a commercially available ELISA or HTRF kit for the quantitative detection of p-ERK1/2 in the cell lysates.

-

-

-

Data Analysis:

-

Quantify the p-ERK1/2 signal and normalize it to the total ERK1/2 signal.

-

Plot the normalized p-ERK1/2 levels as a function of the log concentration of TGOT.

-

Determine the EC50 value.

-

Conclusion

This compound is a potent and highly selective agonist of the oxytocin receptor. Its mechanism of action involves the activation of canonical Gq/11-PLC-IP3-Ca2+ and Gi/o signaling pathways, as well as the MAPK/ERK cascade and modulation of CREB phosphorylation. The high selectivity of TGOT makes it an indispensable pharmacological tool for dissecting the physiological and pathological roles of the oxytocin receptor system, and a valuable lead compound in the development of novel therapeutics targeting this system. Further research is warranted to fully elucidate the complete binding profile of TGOT at human receptors and to detail the nuances of its downstream signaling in various cell types.

References

- 1. Protein kinase-C activation is required for oxytocin-induced prostaglandin production in human amnion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors | Springer Nature Experiments [experiments.springernature.com]

- 4. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding affinities of oxytocin, vasopressin and Manning compound at oxytocin and V1a receptors in male Syrian hamster brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]

- 8. Oxytocin activates the inositol-phospholipid-protein kinase-C system and stimulates prostaglandin production in human amnion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. abcam.com [abcam.com]

- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 12. Functional Selective Oxytocin-derived Agonists Discriminate between Individual G Protein Family Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on (Thr4,Gly7)-Oxytocin: A Selective Oxytocin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Thr4,Gly7)-Oxytocin (TGOT) is a synthetic analog of the neuropeptide oxytocin, distinguished by its high selectivity as an agonist for the oxytocin receptor (OTR). This technical guide provides an in-depth overview of the pharmacological and functional properties of this compound, with a focus on its receptor binding affinity, functional potency, and downstream signaling pathways. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts. The information is presented in a clear and structured format, including comprehensive data tables and visual diagrams of signaling cascades, to serve as a valuable resource for the scientific community.

Introduction

Oxytocin is a nonapeptide hormone and neurotransmitter that plays a crucial role in a wide range of physiological and behavioral processes, including social bonding, parturition, and lactation. Its effects are mediated through the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily. The close structural similarity between oxytocin and vasopressin, and the cross-reactivity of these peptides with their respective receptors, has posed challenges in elucidating the specific roles of the oxytocinergic system. This compound, a synthetic oxytocin analog, has emerged as a valuable pharmacological tool due to its enhanced selectivity for the OTR, particularly in certain species.[1][2] This heightened selectivity minimizes off-target effects at vasopressin receptors (V1aR and V1bR), enabling more precise investigation of OTR-mediated functions.

Receptor Binding and Functional Potency

The selectivity of this compound for the oxytocin receptor varies across species. It exhibits remarkable selectivity for the mouse OTR over mouse vasopressin receptors (mV1aR and mV1bR).[2]

Data Presentation

The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound at mouse oxytocin and vasopressin receptors.

| Receptor | Ligand | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Species | Reference |

| mOTR | This compound | 0.6 ± 0.1 | 1.2 ± 0.3 | Mouse | [2] |

| mOTR | Oxytocin | 1.5 ± 0.2 | 1.8 ± 0.4 | Mouse | [2] |

| mV1aR | This compound | >1000 | >1000 | Mouse | [2] |

| mV1aR | Oxytocin | 25 ± 3 | 30 ± 5 | Mouse | [2] |

| mV1bR | This compound | >1000 | >1000 | Mouse | [2] |

| mV1bR | Oxytocin | >1000 | >1000 | Mouse | [2] |

Signaling Pathways

Upon binding to the oxytocin receptor, this compound activates downstream signaling cascades primarily through the Gq and Gi G-protein subtypes.[2][3]

Gq Signaling Pathway

Activation of the Gq protein by the this compound-bound OTR leads to the stimulation of phospholipase C (PLC).[4][5] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[4][6] The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC), which then phosphorylates various downstream targets to elicit a cellular response.[4]

Caption: Gq Signaling Pathway Activated by this compound.

Gi Signaling Pathway

The interaction of the this compound-activated OTR with the Gi protein leads to the inhibition of adenylyl cyclase.[6] This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP). By inhibiting adenylyl cyclase, this compound reduces the intracellular concentration of cAMP.[7] A decrease in cAMP levels leads to reduced activation of protein kinase A (PKA), which in turn alters the phosphorylation state and activity of its downstream targets.

Caption: Gi Signaling Pathway Activated by this compound.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the oxytocin receptor.

Caption: Workflow for a Radioligand Competition Binding Assay.

Materials:

-

Cell membranes expressing the oxytocin receptor (e.g., from CHO-K1 or HEK293 cells)

-

Radiolabeled oxytocin (e.g., [3H]-Oxytocin)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., GF/C)

-

Scintillation cocktail

-

96-well plates

-

Vacuum filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the oxytocin receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Binding buffer

-

A fixed concentration of radiolabeled oxytocin (typically at or below its Kd)

-

A range of concentrations of unlabeled this compound

-

Cell membrane preparation

-

-

Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Calcium Mobilization Assay

This protocol describes a fluorescent-based assay to measure the increase in intracellular calcium concentration in response to this compound, providing a measure of its functional potency (EC50).

Materials:

-

HEK293 cells stably expressing the human oxytocin receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

This compound

-

96-well black-walled, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Culture: Seed HEK293-OTR cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.

-

Remove the cell culture medium from the wells and add the Fluo-4 AM loading solution.

-

Incubate the plate at 37°C for 60 minutes in the dark.[9]

-

-

Washing: Gently wash the cells with HBSS to remove excess dye.

-

Compound Addition and Measurement:

-

Prepare serial dilutions of this compound in HBSS.

-

Place the plate in a fluorescence plate reader set to record fluorescence intensity over time (e.g., excitation at 490 nm, emission at 525 nm).[10]

-

Establish a baseline fluorescence reading.

-

Add the different concentrations of this compound to the wells and continue to record the fluorescence intensity.

-

-

Data Analysis:

-

Determine the peak fluorescence intensity for each concentration of this compound.

-

Plot the change in fluorescence against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

-

Conclusion

This compound is a potent and selective agonist of the oxytocin receptor, making it an indispensable tool for dissecting the physiological and behavioral roles of the oxytocinergic system. Its preferential activation of the OTR, coupled with its ability to engage both Gq and Gi signaling pathways, provides a nuanced mechanism for modulating cellular function. The detailed protocols and data presented in this guide are intended to support further research into the therapeutic potential of targeting the oxytocin receptor in a variety of clinical applications.

References

- 1. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]

- 2. Selective and potent agonists and antagonists for investigating the role of mouse oxytocin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Role of the adenylate cyclase/cyclic AMP pathway in oxytocin-induced lacrimal gland myoepithelial cells contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hellobio.com [hellobio.com]

- 10. content.abcam.com [content.abcam.com]

biological activity of (Thr4,Gly7)-Oxytocin

An In-depth Technical Guide to the Biological Activity of (Thr4,Gly7)-Oxytocin

Introduction

This compound (TGOT) is a synthetic, selective peptide agonist for the oxytocin receptor (OTR).[1][2][3] It is an analog of the endogenous neuropeptide oxytocin, modified with a threonine residue at position 4 and a glycine residue at position 7.[4][5] These substitutions confer a high degree of selectivity for the OTR over vasopressin receptors, making TGOT a valuable pharmacological tool for investigating the specific roles of oxytocin systems in various physiological and pathological processes.[6] This document provides a comprehensive overview of the biological activity of TGOT, focusing on its quantitative pharmacology, experimental protocols, and signaling mechanisms to support its application in research and drug development.

Pharmacological Profile: Quantitative Data

The has been quantified through various in vitro and in vivo assays. The following tables summarize the key pharmacological data.

Table 1: Receptor Binding Affinity

| Radioligand | Preparation | Receptor Type | Affinity (Kd) | Reference |

| [3H]-[Thr4,Gly7]OT | Rat Hippocampal Synaptic Plasma Membranes | Oxytocin Receptor | 1.0 - 2.0 nM | [7] |

| [3H]-[Thr4,Gly7]OT | Rat Mammary Gland | Oxytocin Receptor | 1.0 - 2.0 nM | [7] |

| [3H]-[Thr4,Gly7]OT | Rat Uterus | Oxytocin Receptor | 1.0 - 2.0 nM | [7] |

| [3H] Oxytocin | Rat Left Ventricle (High Affinity Site) | Oxytocin Binding Site | ~1 nM | [8] |

| [3H] Oxytocin | Rat Left Ventricle (Low Affinity Site) | Oxytocin Binding Site | ~75 nM | [8] |

Table 2: In Vitro Functional Activity

| Assay | Preparation | Concentration/Dose | Observed Effect | Reference |

| Rat Uterus Assay | Isolated Rat Uterus | - | Oxytocic Potency: 166 ± 4 units/mg | [4] |

| Rat Uterus Assay (+0.5 mM Mg2+) | Isolated Rat Uterus | - | Oxytocic Potency: 900-1000 units/mg | [4] |

| Whole-Cell Electrophysiology | Paraventricular Thalamus (PVT) Neurons | 1 µM (1 min) | Evokes an inward current of 5.9 pA | [1] |

| Whole-Cell Electrophysiology | PVT Neurons | 1 µM (1 min) | Increases spontaneous excitatory postsynaptic currents (sEPSCs) frequency | [1] |

| Whole-Cell Electrophysiology | Subicular Neurons | 0.3 µM (5 min) | Induces depolarization in bursting and regular firing cells | [1] |

| Whole-Cell Electrophysiology | Hippocampal Pyramidal Neurons | - | Increases frequency and amplitude of spontaneous inhibitory postsynaptic currents (IPSCs) | [9] |

| Whole-Cell Electrophysiology | Hippocampal Slice Recordings | 200 nM | Decreased inhibitory postsynaptic currents (IPSCs) | [10] |

Table 3: In Vivo Activity

| Animal Model | Administration Route | Dose | Observed Effect | Reference |

| Mice | Intra-PVT Infusion (1 min) | 1 µM | Evokes depolarization on TGOT-responsive neurons | [1] |

| Male Rats | Intracerebroventricular Injection | 100 ng | Increases nitric oxide production in the paraventricular nucleus of the hypothalamus | [1] |

| Rat | - | - | Antidiuretic Potency: 0.002 ± 0.0004 units/mg | [4] |

Signaling Mechanisms

As a specific agonist, this compound activates the oxytocin receptor, a G-protein coupled receptor (GPCR).[11] OTR activation can couple to multiple G-proteins (primarily Gq/G11) to initiate diverse intracellular signaling cascades.[11] The downstream effects of TGOT binding include the modulation of various ion channels and signaling molecules. Notably, TGOT has been shown to excite subicular neurons by activating Transient Receptor Potential Vanilloid 1 (TRPV1) channels and depressing K+ channels.[1][2][3] In other contexts, its activity leads to increased nitric oxide production.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound - Nordic Biosite [nordicbiosite.com]

- 4. Synthesis and some pharmacological properties of [4-threonine, 7-glycine]oxytocin, [1-(L-2-hydroxy-3-mercaptopropanoic acid), 4-threonine, 7-glycine]oxytocin (hydroxy[Thr4, Gly7]oxytocin), and [7-Glycine]oxytocin, peptides with high oxytocic-antidiuretic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Thr4,Gly7]-Oxytocin - Elabscience® [elabscience.com]

- 6. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [3H]-[Thr4,Gly7]OT: a highly selective ligand for central and peripheral OT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxytocin receptor binding in rat and human heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxytocin receptor agonists enhance inhibitory synaptic transmission in the rat hippocampus by activating interneurons in stratum pyramidale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Neuromodulatory functions exerted by oxytocin on different populations of hippocampal neurons in rodents - PMC [pmc.ncbi.nlm.nih.gov]

(Thr4,Gly7)-Oxytocin: An In-Depth Technical Guide on its Effects on Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Thr4,Gly7)-Oxytocin (TGOT) is a synthetic, selective agonist for the oxytocin receptor (OTR). As an analogue of the endogenous neuropeptide oxytocin, TGOT has become an invaluable pharmacological tool for elucidating the diverse roles of the oxytocinergic system in modulating neuronal excitability and synaptic transmission. This technical guide provides a comprehensive overview of the effects of TGOT on neuronal function, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action

TGOT exerts its effects by binding to and activating the oxytocin receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by OTR activation involves the Gq/11 family of G-proteins.[1] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2] There is also evidence suggesting that the OTR can couple to Gi proteins.[1] The culmination of these signaling events leads to the modulation of various ion channels, ultimately altering neuronal excitability.

Quantitative Data on this compound

The following tables summarize the key quantitative parameters of TGOT, including its binding affinity for the oxytocin receptor and its effects on various neuronal properties.

| Parameter | Value | Species/Tissue | Reference |

| Equilibrium Dissociation Constant (Kd) | 1.0 - 2.0 nM | Rat Hippocampal Synaptic Plasma Membranes, Mammary Gland, Uterus | [3] |

| EC50 for [Ca2+]i increase | Not explicitly for TGOT, but Oxytocin EC50 is 5.47 nM | Human Uterine Smooth Muscle Cells | [4] |

| Neuronal Effect | Brain Region | Concentration | Magnitude of Effect | Reference |

| Increase in sIPSC Frequency | Rat Hippocampus (CA1) | 200 nM | ~3-fold increase | [5] |

| Increase in sIPSC Amplitude | Rat Hippocampus (CA1) | 200 nM | ~2-fold increase | [5] |

| Depolarization of Interneurons | Mouse Hippocampus (CA1) | 1 µM | +2.22 ± 0.32 mV | [6] |

| Increase in Interneuron Firing Rate | Mouse Hippocampus (CA1) | 1 µM | 5.12 ± 1.01-fold increase | [6] |

| Inward Current in PVT neurons | Mouse Paraventricular Thalamus | 1 µM | 5.9 pA | [7] |

| Increase in sEPSC Frequency | Mouse Paraventricular Thalamus | 1 µM | Significant increase | [7] |

| Depolarization of Subicular Neurons | Not Specified | 0.3 µM | Induces depolarization | [7] |

| Reduction of K+ Currents (IA and delayed-rectifier) | Rat Spinal Cord (Lamina II) | 1 µM | Significant reduction | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by TGOT and a typical experimental workflow for studying its effects.

Caption: TGOT-activated OTR signaling cascade.

Caption: Workflow for electrophysiological studies of TGOT.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol is a synthesized methodology based on practices described in the cited literature for recording neuronal activity in response to TGOT application.[9][10][11][12][13]

a. Slice Preparation:

-

Anesthesia and Perfusion: Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail). Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, and 1 MgCl2. The osmolarity should be adjusted to ~300-310 mOsm.

-

Brain Extraction and Slicing: Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF. Prepare coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region using a vibratome.

-

Incubation: Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover. Subsequently, maintain the slices at room temperature until recording.

b. Recording:

-

Chamber and Perfusion: Place a single slice in the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

-

Pipette Preparation: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ. Fill the pipettes with an internal solution containing (in mM): 130 K-gluconate, 10 HEPES, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA. Adjust the pH to 7.3 with KOH and osmolarity to ~290 mOsm. Biocytin (e.g., 0.2%) can be included for post-hoc morphological analysis.

-

Whole-Cell Configuration: Under visual guidance, approach a neuron in the target region and establish a gigaohm seal. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

-

Data Acquisition: Record neuronal activity in current-clamp or voltage-clamp mode using a suitable amplifier and data acquisition software.

-

TGOT Application: After obtaining a stable baseline recording, bath-apply TGOT at the desired concentration (e.g., 200 nM - 1 µM) and record the changes in neuronal activity.

Calcium Imaging

This protocol outlines a general procedure for measuring intracellular calcium changes in response to TGOT.[14][15][16][17][18]

a. Cell Preparation:

-

Cell Culture or Slice Preparation: Prepare primary neuronal cultures or acute brain slices as described in the electrophysiology protocol.

-

Dye Loading: Incubate the cells or slices with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in aCSF for 30-60 minutes at 37°C. The dye concentration will depend on the specific indicator and cell type.

-

Washing: After incubation, wash the preparation with fresh aCSF to remove excess dye.

b. Imaging:

-

Microscopy: Place the coverslip or slice in a recording chamber on an inverted or upright fluorescence microscope equipped with a camera and appropriate filter sets for the chosen calcium indicator.

-

Baseline Imaging: Acquire baseline fluorescence images before the application of TGOT.

-

TGOT Application: Perfuse the chamber with aCSF containing TGOT at the desired concentration.

-

Image Acquisition: Continuously acquire fluorescence images during and after TGOT application to monitor changes in intracellular calcium levels.

-

Data Analysis: Analyze the changes in fluorescence intensity over time to quantify the intracellular calcium response to TGOT.

Conclusion

This compound is a potent and selective tool for investigating the role of the oxytocinergic system in the central nervous system. Its application in electrophysiological and imaging studies has revealed profound effects on neuronal excitability, primarily through the modulation of inhibitory interneurons and direct actions on various ion channels. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further explore the intricate mechanisms by which oxytocin shapes neural circuits and influences behavior.

References

- 1. Coupling of oxytocin receptor to G proteins in rat myometrium during labor: Gi receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [3H]-[Thr4,Gly7]OT: a highly selective ligand for central and peripheral OT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oxytocin modulates nociception as an agonist of pain-sensing TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Antinociceptive action of oxytocin involves inhibition of potassium channel currents in lamina II neurons of the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Whole Cell Patch Clamp Protocol [protocols.io]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. Patch Clamp Protocol [labome.com]

- 12. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 14. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. pubcompare.ai [pubcompare.ai]

(Thr4,Gly7)-Oxytocin: A Deep Dive into its Structure-Activity Relationship for Oxytocin Receptor Agonism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(Thr4,Gly7)-Oxytocin (TGOT), a synthetic analogue of the neuropeptide oxytocin (OT), has emerged as a important pharmacological tool for dissecting the physiological roles of the oxytocin receptor (OTR). Its high selectivity for the OTR over the structurally related vasopressin receptors makes it an invaluable asset in neuroscience and drug discovery. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its binding affinity, functional potency, and the downstream signaling pathways it elicits. This document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes complex biological processes to facilitate a deeper understanding of this potent and selective OTR agonist.

Structure-Activity Relationship: Enhanced Selectivity and Potency

The defining feature of this compound lies in two key amino acid substitutions within the nonapeptide sequence of oxytocin (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2). The replacement of Glutamine (Gln) at position 4 with Threonine (Thr) and Leucine (Leu) at position 7 with Glycine (Gly) results in a molecule with a significantly enhanced selectivity profile for the oxytocin receptor.

The substitution at position 4 with Threonine contributes to a substantial enhancement in oxytocic activity, while the Glycine substitution at position 7 further refines its selectivity against vasopressin receptors. This high selectivity is crucial for attributing observed physiological effects specifically to the activation of the oxytocin receptor system, avoiding the confounding effects of vasopressin receptor activation, which can influence blood pressure and water retention.

Quantitative Pharmacological Profile

The enhanced selectivity and potency of this compound are evident from its binding affinities (Ki) and functional potencies (EC50) at the oxytocin and vasopressin receptors. The following tables summarize the key quantitative data for this analogue.

| Ligand | Receptor | Species | Binding Affinity (Ki, nM) | Reference |

| This compound | mOTR | Mouse | 0.83 ± 17% CV | [1] |

| mV1aR | Mouse | 20.38 ± 26% CV | [1] | |

| mV1bR | Mouse | 36.32 ± 7% CV | [1] | |

| Oxytocin | mOTR | Mouse | 0.83 ± 17% CV | [1] |

| mV1aR | Mouse | 20.38 ± 26% CV | [1] | |

| mV1bR | Mouse | 36.32 ± 7% CV | [1] | |

| Arginine Vasopressin (AVP) | mOTR | Mouse | 0.87 ± 8% CV | [1] |

| mV1aR | Mouse | 1.11 ± 27% CV | [1] | |

| mV1bR | Mouse | 0.43 ± 12% CV | [1] |

Table 1: Comparative Binding Affinities of this compound, Oxytocin, and Arginine Vasopressin at Mouse Oxytocin and Vasopressin Receptors.

| Parameter | Value (units/mg) |

| Oxytocic Potency | 166 ± 4 |

| Antidiuretic Potency | 0.002 ± 0.0004 |

| O/A Ratio | 83,000 |

Table 2: In vivo Pharmacological Activities of this compound.[2]

Signaling Pathways Activated by this compound

Upon binding to the oxytocin receptor, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This rise in intracellular calcium is a key event in many of oxytocin's physiological effects, including uterine contractions and neuronal excitation.[3]

In addition to the canonical Gq pathway, evidence suggests that the oxytocin receptor can also couple to Gi/o proteins, particularly at higher agonist concentrations.[4] This can lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Furthermore, this compound has been shown to modulate the activity of ion channels, including the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels and the depression of K+ channels, leading to neuronal depolarization.[5] Following activation, the receptor can also recruit β-arrestins, which mediate receptor desensitization and internalization, as well as initiating distinct signaling cascades.[6]

Caption: Signaling cascade initiated by this compound binding to the oxytocin receptor.

Experimental Protocols

A thorough pharmacological characterization of this compound involves a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Synthesis of this compound

This compound can be synthesized using a combination of solid-phase and classical peptide synthesis methods.[7] A protected octapeptide is first synthesized on a solid support, followed by ammonolysis and purification. The final nonapeptide is then assembled through couplings in solution.

Caption: General workflow for the synthesis of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of this compound for the oxytocin receptor and other related receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or tissue homogenates).

-

Radiolabeled ligand (e.g., [3H]-Oxytocin).

-

Unlabeled this compound and other competing ligands.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well filter plates (e.g., GF/C filters pre-soaked in polyethylenimine).

-

Scintillation cocktail and a scintillation counter.

Protocol:

-

Prepare serial dilutions of the unlabeled this compound.

-

In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled ligand.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled oxytocin).

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to stimulate an increase in intracellular calcium concentration, a hallmark of Gq-coupled receptor activation.

Materials:

-

Cells expressing the oxytocin receptor (e.g., CHO-K1/OXTR cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

This compound and other test compounds.

-

A fluorescence plate reader with an integrated fluidics system (e.g., FLIPR or FlexStation).

Protocol:

-

Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye in assay buffer for a specified time (e.g., 1 hour at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add varying concentrations of this compound to the wells using the integrated fluidics system.

-

Immediately begin recording the fluorescence intensity over time.

-

Analyze the data by calculating the change in fluorescence from baseline.

-

Plot the dose-response curve and determine the EC50 value for calcium mobilization.

Caption: Workflow for a calcium mobilization assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effects of this compound on the electrical properties of individual neurons, such as membrane potential and ion channel currents.

Materials:

-

Brain slices or cultured neurons.

-

Artificial cerebrospinal fluid (aCSF).

-

Intracellular solution for the patch pipette.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and microscope.

-

This compound.

Protocol:

-

Prepare acute brain slices or cultured neurons for recording.

-

Place the preparation in a recording chamber continuously perfused with aCSF.

-

Using a micromanipulator, approach a neuron with a glass micropipette filled with intracellular solution.

-

Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Record baseline electrical activity in either voltage-clamp (to measure currents) or current-clamp (to measure membrane potential) mode.

-

Bath-apply this compound at a known concentration.

-

Record the changes in membrane current or potential in response to the agonist.

-

Wash out the agonist to observe recovery.

-

Analyze the data to quantify the effects of this compound on neuronal excitability.

Caption: Workflow for a whole-cell patch-clamp experiment.

Conclusion

This compound stands as a testament to the power of subtle structural modifications in dramatically altering the pharmacological profile of a peptide. Its high selectivity and potency for the oxytocin receptor have made it an indispensable tool for researchers. A thorough understanding of its structure-activity relationship, coupled with robust experimental methodologies, is paramount for its effective use in elucidating the complex biology of the oxytocinergic system and for the development of novel therapeutics targeting this important receptor. This guide provides a foundational resource for scientists and drug development professionals engaged in this exciting field of research.

References

- 1. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 3. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 4. research.vu.nl [research.vu.nl]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Current and future techniques for detecting oxytocin: focusing on genetically-encoded GPCR sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and some pharmacological properties of [4-threonine, 7-glycine]oxytocin, [1-(L-2-hydroxy-3-mercaptopropanoic acid), 4-threonine, 7-glycine]oxytocin (hydroxy[Thr4, Gly7]oxytocin), and [7-Glycine]oxytocin, peptides with high oxytocic-antidiuretic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (Thr4,Gly7)-Oxytocin: Discovery, History, and Core Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Thr4,Gly7)-Oxytocin (TGOT) is a synthetic analog of the neuropeptide oxytocin, distinguished by its high selectivity for the oxytocin receptor (OTR) over vasopressin receptors. This selectivity has established TGOT as an invaluable pharmacological tool for elucidating the diverse physiological and behavioral roles of the oxytocin system, minimizing the confounding effects of vasopressin receptor activation. This technical guide provides a comprehensive overview of the discovery and history of TGOT, detailed summaries of its pharmacological properties, and explicit experimental protocols for its synthesis and characterization. Furthermore, it delineates the key signaling pathways activated by TGOT, offering a foundational resource for researchers in neuroscience, pharmacology, and drug development.

Discovery and History

This compound was first synthesized and characterized in 1977 by Lowbridge and colleagues. The primary objective of its development was to create an oxytocin analog with enhanced selectivity for the oxytocin receptor and reduced antidiuretic activity, a common side effect associated with oxytocin administration mediated by vasopressin receptors. The strategic substitution of threonine for glutamine at position 4 and glycine for leucine at position 7 of the oxytocin peptide sequence resulted in a compound with a significantly improved oxytocic-antidiuretic selectivity profile[1]. This breakthrough provided the scientific community with a highly specific agonist to probe the functions of the oxytocin receptor system in isolation.

Pharmacological Profile

TGOT is a potent and highly selective agonist of the oxytocin receptor. Its pharmacological profile has been characterized across various species, consistently demonstrating a high affinity for the OTR with significantly lower affinity for vasopressin V1a, V1b, and V2 receptors.

Receptor Binding Affinity

The binding affinity of TGOT for oxytocin and vasopressin receptors has been determined in several studies using radioligand binding assays. The equilibrium dissociation constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters that quantify this affinity. A lower Ki or IC50 value indicates a higher binding affinity.

| Species | Receptor | Ligand | Ki (nM) | Reference |

| Rat | Oxytocin Receptor (Hippocampus) | [3H]-(Thr4,Gly7)-Oxytocin | 1.0 - 2.0 (Kd) | Elands et al., 1988 |

| Rat | Oxytocin Receptor (Mammary Gland) | [3H]-(Thr4,Gly7)-Oxytocin | 1.0 - 2.0 (Kd) | Elands et al., 1988 |

| Rat | Oxytocin Receptor (Uterus) | [3H]-(Thr4,Gly7)-Oxytocin | 1.0 - 2.0 (Kd) | Elands et al., 1988 |

| Mouse | Oxytocin Receptor | This compound | 0.45 | Franczak et al., 2015 |

| Mouse | Vasopressin V1a Receptor | This compound | 136 | Franczak et al., 2015 |

| Mouse | Vasopressin V1b Receptor | This compound | >1000 | Franczak et al., 2015 |

Note: Kd (equilibrium dissociation constant) is reported where Ki is not available. The values are comparable in interpreting binding affinity.

Functional Activity

The functional activity of TGOT is most prominently observed in its potent stimulation of uterine contractions (oxytocic activity) with minimal effect on water retention (antidiuretic activity).

| Peptide | Oxytocic Potency (units/mg) | Antidiuretic Potency (units/mg) | O/A Ratio | Reference |

| This compound | 166 ± 4 | 0.002 ± 0.0004 | 83,000 | Lowbridge et al., 1977[1] |

| Oxytocin | ~500 | ~5 | ~100 | (Typical values) |

The remarkably high oxytocic-to-antidiuretic (O/A) ratio of TGOT underscores its selectivity and utility as a research tool.

Experimental Protocols

Synthesis of this compound

The synthesis of TGOT was originally achieved through a combination of solid-phase and classical solution-phase peptide synthesis methodologies[1].

Workflow for TGOT Synthesis

References

(Thr4,Gly7)-Oxytocin: A Technical Guide for Social Behavior Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Thr4,Gly7)-Oxytocin (TGOT) is a selective agonist for the oxytocin receptor (OTR), playing a pivotal role in advancing our understanding of the neurobiological underpinnings of social behavior. This synthetic analog of oxytocin offers enhanced selectivity for the OTR over vasopressin receptors, making it an invaluable tool for dissecting the specific contributions of the oxytocinergic system to complex social processes. This technical guide provides a comprehensive overview of TGOT, including its mechanism of action, quantitative data from key studies, detailed experimental protocols for assessing its effects on social behavior, and visualizations of associated signaling pathways and experimental workflows.

Mechanism of Action and Pharmacological Properties

This compound is a nonapeptide analog of oxytocin, with substitutions at the fourth and seventh positions (Threonine for Glutamine and Glycine for Leucine, respectively). These modifications confer a high affinity and selectivity for the oxytocin receptor.

Receptor Binding and Activation

TGOT acts as a specific agonist at the OTR, which is a G-protein-coupled receptor (GPCR). Upon binding, it primarily activates the Gq/11 protein, initiating a downstream signaling cascade.[1] Studies have demonstrated that TGOT is a highly selective ligand for both central and peripheral oxytocin receptors.[2]

Cellular Effects

The activation of the OTR by TGOT leads to a variety of cellular responses in neurons. Notably, it has been shown to:

-

Excite subicular neurons through the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels and the depression of K+ channels.[3]

-

Induce depolarization in both bursting and regular firing cells.[3]

-

Evoke inward currents in paraventricular thalamus (PVT) neurons.[3]

-

Increase the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in PVT neurons.[3]

-

Increase the frequency and amplitude of spontaneous inhibitory postsynaptic currents (IPSCs) in hippocampal pyramidal neurons by exciting GABAergic interneurons.[4]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of this compound.

Table 1: Receptor Binding Affinity and Selectivity

| Ligand | Receptor | Species | Tissue | Ki (nM) | Reference |

| [3H]-[Thr4,Gly7]OT | OTR | Rat | Hippocampal synaptic plasma membranes | 1.0 - 2.0 | [2] |

| [3H]-[Thr4,Gly7]OT | OTR | Rat | Mammary gland | 1.0 - 2.0 | [2] |

| [3H]-[Thr4,Gly7]OT | OTR | Rat | Uterus | 1.0 - 2.0 | [2] |

| [Thr4,Gly7]OT | mOTR | Mouse | In vitro expression | - | [5] |

| Atosiban (Antagonist) | mOTR | Mouse | In vitro expression | 1.29 | [5] |

| L-368,899 (Antagonist) | Coyote | In vitro expression | OXTR: 12.38, AVPR1a: 511.6 | [6] |

Table 2: Electrophysiological Effects of this compound

| Parameter | Neuron Type | Brain Region | TGOT Concentration | Effect | Reference |

| Inward Current | Paraventricular thalamus (PVT) neurons | Thalamus | 1 µM | Evoked an inward current of 5.9 pA | [3] |

| sEPSC Frequency | Paraventricular thalamus (PVT) neurons | Thalamus | 1 µM | Increased | [3] |

| Depolarization | Bursting and regular firing cells | Subiculum | 0.3 µM | Induced depolarization | [3] |

| Firing Rate | TGOT-responsive neurons | Paraventricular thalamus (PVT) | 1 µM | Increased in all subregions | [3] |

| Spontaneous IPSC Frequency | Pyramidal neurons | Hippocampus | Not Specified | Nearly threefold increase | [4] |

| Spontaneous IPSC Amplitude | Pyramidal neurons | Hippocampus | Not Specified | Almost a doubling | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in social behavior.

Social Recognition Test

This test assesses an animal's ability to recognize a previously encountered conspecific.

Materials:

-

Test cages (e.g., standard rodent cages).

-

Juvenile and adult male rats or mice.

-

This compound solution and vehicle control.

-

Syringes for administration (e.g., intracerebroventricular or intraperitoneal).

-

Stopwatch.

-

Video recording and analysis software (optional).

Procedure:

-

Habituation: Acclimate the adult test animal to the testing cage for at least 30 minutes.[7]

-

Trial 1 (Sample Phase): Introduce a juvenile conspecific into the cage with the adult for a 5-minute interaction period.[7][8] Record the total time the adult animal spends actively investigating the juvenile (e.g., sniffing, close following, grooming).[7]

-

Inter-Trial Interval: Remove the juvenile and return both animals to their home cages. The duration of this interval can be varied to assess short-term versus long-term memory (e.g., 30 minutes to 24 hours).[8][9]

-

Drug Administration: Administer TGOT or vehicle control at a predetermined time before Trial 2 (e.g., 10 minutes prior for intracerebroventricular injection).[8]

-

Trial 2 (Test Phase): Re-expose the adult animal to the same juvenile from Trial 1 and a novel juvenile conspecific, often in separate, accessible compartments or in a free-interaction paradigm.[9] Record the time spent investigating each juvenile for a 5-minute period.

-

Data Analysis: A significant reduction in investigation time towards the familiar juvenile compared to the novel juvenile is indicative of social recognition. Calculate a recognition index (e.g., (Time with Novel - Time with Familiar) / (Time with Novel + Time with Familiar)).

Three-Chamber Social Preference Test

This assay evaluates an animal's preference for social interaction over a non-social stimulus.

Materials:

-

Three-chambered apparatus.

-

Small, wire cages or cups to contain stimulus animals.

-

Novel, inanimate objects.

-

Stranger mice (unfamiliar to the test subject).

-

This compound solution and vehicle control.

-

Video tracking software.

Procedure:

-

Habituation Phase: Place the test mouse in the center chamber of the empty apparatus and allow it to freely explore all three chambers for 5-10 minutes.[10][11]

-

Sociability Phase: Place an unfamiliar "stranger" mouse in a wire cup in one of the side chambers and a novel, inanimate object in a wire cup in the opposite side chamber. Place the test mouse back in the center chamber and allow it to explore all three chambers for 10 minutes.[10][11]

-

Drug Administration: Administer TGOT or vehicle prior to the sociability phase according to the experimental design.

-

Data Analysis: Record the time the test mouse spends in each chamber and the time spent sniffing each wire cup. A preference for the chamber with the stranger mouse and more time spent sniffing the social stimulus indicates normal sociability.

In Vivo Microdialysis

This technique allows for the measurement of extracellular concentrations of neuropeptides like oxytocin in specific brain regions of freely moving animals.

Materials:

-

Microdialysis probes (self-made or commercial).

-

Stereotaxic apparatus for probe implantation.

-

Microinfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

Analytical method for neuropeptide quantification (e.g., radioimmunoassay or LC-MS).[12][13]

Procedure:

-

Probe Implantation: Surgically implant a guide cannula into the target brain region (e.g., medial amygdala, paraventricular nucleus) of the anesthetized animal using stereotaxic coordinates. Allow for recovery.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1.0 µl/min).[14]

-

Baseline Collection: After an equilibration period, collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a baseline level of the neuropeptide.[14]

-

Stimulation/Drug Administration: Administer TGOT or a behavioral stimulus and continue to collect dialysate samples to measure changes in neuropeptide release.

-

Analysis: Quantify the concentration of the neuropeptide in the collected dialysate samples.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the electrical activity of individual neurons and assess the effects of TGOT on their properties.

Materials:

-

Vibratome for slicing brain tissue.

-

Recording chamber with perfusion system.

-

Micromanipulators.

-

Glass micropipettes.

-

Patch-clamp amplifier and data acquisition system.

-

Artificial cerebrospinal fluid (aCSF) and intracellular solution.

-

This compound solution.

Procedure:

-

Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus, subiculum) from a rodent brain.

-

Recording: Place a slice in the recording chamber and perfuse with oxygenated aCSF. Under a microscope, approach a target neuron with a glass micropipette filled with intracellular solution.

-

Whole-Cell Configuration: Form a high-resistance seal between the pipette tip and the cell membrane, and then rupture the membrane patch to achieve the whole-cell configuration.

-

Baseline Recording: Record baseline electrical activity (e.g., resting membrane potential, spontaneous postsynaptic currents).

-

TGOT Application: Bath-apply TGOT at a known concentration to the slice and record the resulting changes in neuronal activity.

-

Data Analysis: Analyze the recorded data to quantify changes in parameters such as firing rate, membrane potential, and the frequency and amplitude of synaptic currents.[4]

Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound research.

Signaling Pathways

Caption: this compound Receptor Signaling Pathway.

Experimental Workflows

Caption: Experimental Workflow for the Social Recognition Test.

Caption: Experimental Workflow for the Three-Chamber Social Preference Test.

Conclusion

This compound is a potent and selective tool for investigating the role of the oxytocinergic system in social behavior. Its distinct pharmacological profile allows for the precise targeting of oxytocin receptors, minimizing confounds from vasopressin receptor activation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute rigorous studies aimed at unraveling the complexities of social neuroscience and exploring novel therapeutic avenues for social deficits in various neuropsychiatric disorders. The continued use of TGOT in conjunction with advanced techniques such as in vivo microdialysis and electrophysiology will undoubtedly yield further insights into the intricate neural circuits governing social cognition and behavior.

References

- 1. Oxytocin, Neural Plasticity, and Social Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [3H]-[Thr4,Gly7]OT: a highly selective ligand for central and peripheral OT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Oxytocin receptor agonists enhance inhibitory synaptic transmission in the rat hippocampus by activating interneurons in stratum pyramidale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. meliordiscovery.com [meliordiscovery.com]

- 8. Oxytocin in the Medial Amygdala is Essential for Social Recognition in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. shlomowagner-lab.haifa.ac.il [shlomowagner-lab.haifa.ac.il]

- 10. acsu.buffalo.edu [acsu.buffalo.edu]

- 11. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microdialysis measurement of in vivo neuropeptide release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of (Thr4,Gly7)-Oxytocin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Thr4,Gly7)-Oxytocin (TGOT) is a synthetic analogue of the neuropeptide oxytocin, characterized by the substitution of proline at position 4 with threonine and leucine at position 7 with glycine. These modifications confer a distinct pharmacological profile, establishing TGOT as a highly selective agonist for the oxytocin receptor (OTR) in certain species. This technical guide provides an in-depth overview of the pharmacological properties of TGOT, including its binding affinity, receptor selectivity, and functional activity. Detailed experimental protocols and visualizations of key pathways are included to support further research and drug development efforts.

Core Pharmacological Profile

This compound is a potent and specific agonist of the oxytocin receptor (OTR).[1][2] Its primary mechanism of action involves binding to and activating the OTR, a G-protein coupled receptor (GPCR), initiating a cascade of intracellular signaling events.[3]

Quantitative Data Summary

The binding affinity (Ki) and functional potency (EC50) of TGOT exhibit significant species-dependent variations, particularly in its selectivity for the OTR over the structurally related vasopressin receptors (V1aR and V1bR). The following tables summarize the available quantitative data for human, rat, and mouse receptors.

Table 1: Binding Affinity (Ki, nM) of this compound

| Receptor | Human | Rat | Mouse |

| OTR | Data Not Available | Data Not Available | 0.83 ± 0.14 |

| V1aR | Data Not Available | Data Not Available | >1000 |

| V1bR | Data Not Available | Data Not Available | >1000 |

Table 2: Functional Potency (EC50, nM) of this compound

| Signaling Pathway | Human | Rat | Mouse |

| Gq Protein Activation | Data Not Available | Data Not Available | Data Not Available |

| β-Arrestin Recruitment | Data Not Available | Data Not Available | Data Not Available |

Note: Although specific EC50 values are not available in a comparative table, studies have demonstrated that TGOT effectively activates Gq and Gi signaling pathways and promotes β-arrestin recruitment upon binding to the OTR in a manner similar to endogenous oxytocin.[3]

Signaling Pathways

Activation of the OTR by TGOT initiates multiple intracellular signaling cascades. The canonical pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

In addition to Gq coupling, TGOT-activated OTR can also couple to Gi/o proteins, which can lead to the inhibition of adenylyl cyclase and modulation of ion channel activity. Furthermore, TGOT has been shown to induce the recruitment of β-arrestins, which play a role in receptor desensitization, internalization, and G-protein-independent signaling.

Recent evidence also points to the involvement of other signaling molecules in the effects of TGOT. For instance, in subicular neurons, TGOT-induced excitation is mediated by the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels and the depression of K+ channels.[1]

Figure 1: Signaling pathways activated by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of research on this compound.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of TGOT for the oxytocin receptor and vasopressin receptors.

Materials:

-

Cell membranes expressing the receptor of interest (OTR, V1aR, V1bR)

-

Radioligand (e.g., [3H]-Oxytocin or a selective antagonist)

-

This compound (unlabeled competitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of TGOT in assay buffer.

-

In a 96-well plate, add assay buffer, cell membranes, and the radioligand at a concentration near its Kd.

-

Add the different concentrations of TGOT to the respective wells. For total binding, add assay buffer instead of a competitor. For non-specific binding, add a high concentration of unlabeled oxytocin or a suitable antagonist.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each TGOT concentration by subtracting non-specific binding from total binding.

-

Analyze the data using a non-linear regression analysis to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

References

(Thr4,Gly7)-Oxytocin: A Technical Guide to its Interaction with Vasopressin Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Thr4,Gly7)-Oxytocin (TGOT) is a synthetic analog of the neuropeptide oxytocin, distinguished by the substitution of threonine for glutamine at position 4 and glycine for proline at position 7.[1][2][3] These modifications confer a high degree of selectivity for the oxytocin receptor (OTR) over the structurally related vasopressin receptors (V1a, V1b, and V2).[4] This enhanced selectivity makes this compound an invaluable pharmacological tool for elucidating the specific physiological and behavioral roles of the oxytocin system, minimizing the confounding effects of vasopressin receptor cross-reactivity.[4] This technical guide provides an in-depth analysis of the interaction of this compound with vasopressin receptors, presenting quantitative binding data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Data Presentation: Quantitative Analysis of Receptor Interaction

The selectivity of this compound for the oxytocin receptor over vasopressin receptor subtypes is a critical aspect of its pharmacological profile. The following tables summarize the binding affinities (Ki) of this compound for human, rat, and mouse vasopressin receptors.

Table 1: Binding Affinity (Ki, nM) of this compound at Human Vasopressin Receptors

| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. OTR) | Functional Activity |

| V1a | 150 ± 30 | 150-fold | Minimal |

| V1b | >1000 | >1000-fold | No detectable |

| V2 | 200 ± 35 | 200-fold | Low |

Data sourced from Smolecule[5]

Table 2: Binding Affinity (Ki, nM) of this compound at Rat Vasopressin Receptors

| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. OTR) | Functional Activity |

| V1a | >1000 | >5000-fold | No detectable |

| V1b | >1000 | >5000-fold | No detectable |

| V2 | 250 ± 40 | 1400-fold | Minimal |

Data sourced from Smolecule[5]

Table 3: Binding Affinity (Ki, nM) of this compound at Mouse Vasopressin Receptors

| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. OTR) | Functional Activity |

| V1a | >1000 | >5000-fold | No detectable |

| V1b | >1000 | >5000-fold | No detectable |

| V2 | 300 ± 50 | 1700-fold | Minimal |

Data sourced from Smolecule[5]

Experimental Protocols

The characterization of this compound's interaction with vasopressin receptors relies on a suite of established in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled ligand (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human, rat, or mouse vasopressin receptor subtype of interest (V1a, V1b, or V2).

-

Radiolabeled ligand (e.g., [3H]-Arginine Vasopressin).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[6]

-

Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.

-

Competition: Add increasing concentrations of unlabeled this compound to the wells. Include wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known non-selective antagonist (non-specific binding).

-

Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.[6]

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.